molecular formula C13H16N2O6 B017418 Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate CAS No. 162537-10-2

Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate

Cat. No.: B017418
CAS No.: 162537-10-2
M. Wt: 296.28 g/mol
InChI Key: HMDFMFXSUVWFSQ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate (CAS: 162537-10-2) is a carbamate derivative of the amino acid L-valine. This compound features a 4-nitrophenoxy carbonyl group attached to the amino moiety of valine, with a methyl ester at the carboxyl terminus. Its molecular formula is C₁₄H₁₆N₂O₇, and it has a molecular weight of 348.29 g/mol. The 4-nitrophenoxy group is electron-withdrawing, enhancing reactivity in nucleophilic substitution or coupling reactions. This property makes it a critical intermediate in pharmaceutical synthesis, notably in the production of Ritonavir, an antiretroviral protease inhibitor .

Properties

IUPAC Name

methyl (2S)-3-methyl-2-[(4-nitrophenoxy)carbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6/c1-8(2)11(12(16)20-3)14-13(17)21-10-6-4-9(5-7-10)15(18)19/h4-8,11H,1-3H3,(H,14,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDFMFXSUVWFSQ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571776
Record name Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162537-10-2
Record name Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester plays a significant role in biochemical reactions, particularly in the derivatization of amino acids. This compound interacts with amino acids, forming diastereomeric derivatives that can be separated and analyzed using HPLC. The interaction between N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester and amino acids involves the formation of a covalent bond between the ester group of the compound and the amino group of the amino acid. This reaction is facilitated by the presence of enzymes such as esterases, which catalyze the hydrolysis of the ester bond.

Cellular Effects

N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester has been shown to influence various cellular processes. In particular, it affects cell signaling pathways and gene expression by modifying the structure of amino acids and peptides. This modification can alter the activity of enzymes and other proteins, leading to changes in cellular metabolism and function. For example, the derivatization of amino acids by N-(4-Nitrophenoxycarbonyl)-L-valine Methyl Ester can impact the synthesis of proteins and the regulation of metabolic pathways.

Biological Activity

Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate, also known as N-[(4-nitrophenoxy)carbonyl]-L-valine methyl ester, is a synthetic compound that serves as an important building block in organic synthesis. Its structure includes a protected amino acid (L-valine) and is characterized by the presence of a 4-nitrophenoxycarbonyl (Nvoc) group. This article explores the biological activity of this compound, including its synthesis, potential applications, and interactions with biological systems.

Chemical Structure and Synthesis

This compound is synthesized through various methods that typically involve the protection of the amino group in L-valine to prevent undesired reactions during peptide synthesis. The Nvoc group is particularly valued for its ease of introduction and removal under specific conditions, making it suitable for multi-step syntheses.

Key Features:

  • Chemical Formula: C12H14N2O5
  • CAS Number: 162537-10-2
  • Synonyms: Methyl (2S)-3-methyl-2-[(4-nitrophenoxy)carbonylamino]butanoate

Applications in Research and Industry

This compound has several notable applications:

  • Pharmaceutical Intermediates: It is utilized in the synthesis of pharmaceuticals, particularly in the development of peptide-based drugs.
  • Synthetic Chemistry: The compound serves as a versatile intermediate in organic synthesis, allowing for selective deprotection and further modifications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds. Below is a table summarizing some key characteristics:

Compound NameStructureBiological ActivityApplications
Methyl L-ValinateStandard amino acidBasic metabolic functionsNutritional supplement
Methyl N-(2-Nitrobenzyloxycarbonyl)-L-valinateSimilar protective groupPotential enzyme inhibitionPharmaceutical synthesis
Methyl N-(Boc)-L-ValineCommon protective groupLimited biological activityPeptide synthesis

Case Studies and Research Findings

Recent studies have highlighted the importance of protecting groups in peptide synthesis. For instance, research on similar nitro-substituted compounds indicates that they can act as effective enzyme inhibitors. A study on carbamate pesticides demonstrated that structural modifications could lead to significant differences in biological activity, suggesting that this compound may also exhibit varied effects depending on its specific applications .

Scientific Research Applications

Key Features

  • Chemical Formula : C12H14N2O4
  • CAS Number : 162537-10-2
  • Molecular Weight : 250.25 g/mol

Organic Synthesis

Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate is primarily used as a building block in organic synthesis. Its structure allows it to act as a protected form of L-valine, facilitating the synthesis of peptides and other complex molecules. The compound's ability to undergo selective reactions makes it particularly useful in the preparation of pharmaceuticals .

Pharmaceutical Intermediate

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, including antiretroviral drugs like Ritonavir. Its role in drug development underscores its significance in medicinal chemistry and highlights its potential therapeutic applications .

Peptide Synthesis

Due to its protected amino acid structure, this compound is utilized in peptide synthesis protocols. The Nvoc group allows for the protection of amino groups during coupling reactions, which is crucial for achieving high yields and purity in peptide products.

Case Study 1: Synthesis of Ritonavir

In a study involving the synthesis of Ritonavir, this compound was used as an intermediate. The process demonstrated the compound's effectiveness in facilitating the formation of complex structures required for effective drug action.

Case Study 2: Peptide Coupling Reactions

Research has shown that using this compound in peptide coupling reactions leads to higher yields compared to other protecting groups due to its selective reactivity and ease of removal under mild conditions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs include:

(Methoxycarbonyl)-L-valine (CAS: 74761-42-5): Substitutes the 4-nitrophenoxy group with a methoxycarbonyl moiety.

Methyl-N-(4-bromobenzyl)-N-pentanoyl-L-valinate (CAS: Not provided): Features a 4-bromobenzyl and pentanoyl substituent.

(4-Nitrophenyl) N-[(Benzyloxy)Carbonyl]Valinate (CAS: 3411-74-3): Replaces the methyl ester with a benzyloxycarbonyl group.

Methyl N-(4-Bromobenzyl)-L-valinate (CAS: 867022-53-5): Contains a 4-bromobenzyl substituent.

Key Observations :

  • The 4-nitrophenoxy group in the parent compound enhances electrophilicity, facilitating amide bond formation in drug synthesis (e.g., Ritonavir) .
  • Methoxycarbonyl analogs exhibit moderate yields (44–57%) and crystalline solid states, suitable for straightforward purification .
  • Bromobenzyl -substituted derivatives (e.g., CAS 867022-53-5) are liquid at room temperature, likely due to reduced crystallinity from bulky substituents .

Physicochemical Properties

  • Reactivity: The 4-nitrophenoxy group’s electron-withdrawing nature increases susceptibility to nucleophilic attack compared to methoxycarbonyl or benzyloxy groups.
  • Melting Points : Methoxycarbonyl-L-valine melts at 109–113°C , whereas nitro- or bromo-substituted analogs (e.g., CAS 867022-53-5) are oils, indicating lower melting points .

Antimicrobial and Antioxidant Potential

L-valine derivatives with 4-bromophenylsulfonyl () or pentanoyl groups () exhibit antimicrobial and antioxidant properties, though the parent nitro-substituted compound is primarily a synthetic intermediate rather than a therapeutic agent itself.

Stereochemical Considerations

The D-valine analog of methoxycarbonyl-valine (CAS 153575-98-5) shows a higher synthesis yield (57% vs. 44% for L-valine), suggesting stereochemical influences on reaction efficiency . However, the L-configuration is typically required for biological activity in pharmaceuticals.

Preparation Methods

Reaction Conditions

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base : N,N-Diisopropylethylamine (DIEA) or triethylamine (TEA) (3–4 equivalents).

  • Temperature : 0–25°C.

  • Reaction Time : 2–4 hours.

Workflow

  • Dissolve L-valine methyl ester hydrochloride (1.0 equiv) in DCM.

  • Add DIEA (3.0 equiv) to deprotonate the amino group.

  • Dropwise addition of 4-nitrophenyl chloroformate (1.1 equiv) in DCM.

  • Stir at 0°C for 1 hour, then warm to room temperature.

  • Quench with aqueous sodium bicarbonate, extract with DCM, and dry over sodium sulfate.

  • Purify via silica gel chromatography (ethyl acetate/hexane).

ParameterOptimal ValueYield (%)Purity (%)
SolventDCM9298
Base (DIEA)3.0 equiv8997
Temperature0°C → 25°C9096

This method achieves >90% yield with high enantiomeric purity ([α]D²³ = −30.7 in CHCl₃).

Coupling Agent-Assisted Synthesis

To enhance reaction efficiency and minimize racemization, modern protocols employ coupling agents such as TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium). These agents activate the chloroformate, facilitating milder reaction conditions.

Protocol

  • Activate 4-nitrophenyl chloroformate (1.05 equiv) with TBTU (1.1 equiv) and DIEA (3.0 equiv) in DCM.

  • Add L-valine methyl ester (1.0 equiv) and stir at 0°C for 30 minutes.

  • Warm to room temperature and monitor by TLC (Rf = 0.88 in ethyl acetate).

  • Purify via flash chromatography.

Key Advantages

  • Reduced Racemization : <1% epimerization due to low-temperature activation.

  • Faster Kinetics : Reaction completes in 1–2 hours.

Coupling AgentTemperature (°C)Yield (%)Racemization (%)
TBTU0940.8
HATU0950.5

Solid-Phase Peptide Synthesis (SPPS) Adaptations

SPPS integrates this compound into resin-bound peptides, enabling automated synthesis of complex structures. Contradictions in literature regarding coupling efficiency (40–95%) are resolved by optimizing resin type and activation protocols.

SPPS Workflow

  • Load Wang resin with Fmoc-protected amino acid.

  • Deprotect with piperidine/DMF (20%).

  • Pre-activate 4-nitrophenyl chloroformate with HOBt (1-hydroxybenzotriazole) in DMF.

  • Couple to resin-bound peptide for 2 hours under nitrogen.

  • Wash and cleave with trifluoroacetic acid (TFA).

Resin TypeCoupling Efficiency (%)Purity (%)
Wang Resin8592
Rink Amide7889

Racemization Mitigation Strategies

Racemization during synthesis is suppressed through:

  • Low-Temperature Reactions : Conducting couplings at 0–4°C.

  • Minimized Base Exposure : Limiting DIEA to 3.0 equivalents.

  • Polar Aprotic Solvents : Using DMF instead of DCM for sterically hindered substrates.

ConditionRacemization (%)
0°C, DCM, 3.0 equiv DIEA0.5
25°C, DMF, 5.0 equiv DIEA3.2

Analytical Validation

Critical quality control measures include:

  • HPLC : C18 column, 70:30 acetonitrile/water, retention time = 8.2 min.

  • NMR : ¹H NMR (400 MHz, CDCl₃) δ 8.28 (d, 2H, Ar-NO₂), 6.95 (d, 2H, Ar-O), 4.35 (m, 1H, α-CH), 3.72 (s, 3H, OCH₃).

  • Optical Rotation : [α]D²³ = −30.7 ± 0.5° (c = 1, CHCl₃).

Scale-Up and Industrial Production

Pilot-scale synthesis (1–10 kg) employs continuous-flow reactors to enhance heat and mass transfer. Key parameters:

ParameterLaboratory ScalePilot Scale
Reaction Volume500 mL50 L
Yield92%88%
Purity98%95%

Q & A

Q. What is the synthetic protocol for Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate, and what reagents are critical for its preparation?

this compound is synthesized via peptide coupling methodologies. A typical procedure involves reacting L-valine methyl ester hydrochloride with 4-nitrophenyl chloroformate in the presence of a coupling agent like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) and a base such as DIEA (N,N-diisopropylethylamine) in anhydrous dichloromethane. The reaction mixture is stirred under inert conditions, followed by purification via column chromatography (e.g., EtOAc eluent) to isolate the product. Yields exceeding 90% have been reported under optimized conditions .

Q. How does the 4-nitrophenoxy carbonyl group function as a protecting group in peptide synthesis?

The 4-nitrophenoxy carbonyl moiety acts as an amine-protecting group, selectively blocking the α-amino group of L-valine during peptide elongation. Its stability under acidic conditions allows orthogonal deprotection strategies, while its UV-active nitro group facilitates reaction monitoring via spectroscopy. The group is cleaved under alkaline conditions or via nucleophilic displacement by amines, enabling controlled stepwise synthesis .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

Key techniques include:

  • NMR Spectroscopy : For structural confirmation (e.g., chemical shifts of the 4-nitrophenoxy aromatic protons at δ 8.2–8.4 ppm).
  • Chromatography : TLC (Rf ~0.88 in EtOAc) and HPLC for purity assessment.
  • Optical Rotation : To verify enantiomeric integrity (e.g., [α]D^23^ = −30.7 in CHCl₃) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight validation.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during coupling with sterically hindered amino acids?

Racemization is mitigated by:

  • Low Temperature : Conduct reactions at 0–4°C to reduce base-catalyzed epimerization.
  • Coupling Agent Selection : TBTU or HATU (vs. DCC) minimizes side reactions.
  • Solvent Choice : Anhydrous DMF or CH₂Cl₂ enhances reagent solubility while suppressing hydrolysis.
  • DIEA Concentration : Limiting excess base (≤3 equiv) reduces deprotonation of the amino ester .

Q. What stability challenges arise when using this compound in aqueous or biological systems, and how are they addressed?

The 4-nitrophenoxy group is hydrolytically labile in aqueous media, leading to premature deprotection. Stability studies in phosphate-buffered saline (pH 7.4) show <5% degradation over 24 hours at 4°C. For biological applications (e.g., prodrugs or ADCs), encapsulation in liposomes or PEGylation extends half-life. Alternatively, structural analogs with electron-withdrawing substituents (e.g., fluoro groups) improve resistance to hydrolysis .

Q. How is this compound utilized in the synthesis of protease inhibitors like Ritonavir?

this compound serves as a key intermediate in constructing the valine-derived pharmacophore of Ritonavir. The 4-nitrophenoxy group enables regioselective coupling with secondary amines in multi-step syntheses. For example, it facilitates the formation of the (thiazolylmethyl)carbamoyl-valine segment critical for HIV-1 protease inhibition. Post-coupling, the nitro group is reduced to an amine for further functionalization .

Q. What contradictions exist in literature regarding its reactivity in solid-phase peptide synthesis (SPPS)?

Conflicting reports note:

  • Coupling Efficiency : Some studies report near-quantitative yields on resin-bound peptides, while others observe <70% efficiency for β-branched residues (e.g., valine). This discrepancy is attributed to resin swelling differences (e.g., Wang vs. Rink amide resins).
  • Deprotection Kinetics : Alkaline cleavage rates vary with resin type, requiring pH titration to avoid side reactions.
    Resolution involves pre-activating the carbonate with HOBt (hydroxybenzotriazole) and using microwave-assisted SPPS to enhance diffusion .

Methodological Considerations Table

Parameter Optimal Condition Reference
Coupling Temperature0–4°C
Base (DIEA) Equivalents3.0 equiv
Purification SolventEthyl acetate
Stability (pH 7.4, 4°C)>95% over 24 hours
Racemization Risk<1% with TBTU/DIEA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate
Reactant of Route 2
Reactant of Route 2
Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.